molecular formula C17H15FN4O3S2 B420429 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide CAS No. 299952-42-4

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide

Cat. No.: B420429
CAS No.: 299952-42-4
M. Wt: 406.5g/mol
InChI Key: TYLXDPULRFOYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold emerged as a critical heterocyclic system in medicinal chemistry following its first synthesis by Fischer in 1882. Early research focused on its aromatic stability and capacity to act as a bioisosteric replacement for carboxyl or amide groups. The mid-20th century saw accelerated interest due to the discovery of mesoionic thiadiazoles and their applications in sulfur-based drugs. For example, acetazolamide, a carbonic anhydrase inhibitor, became the first clinically approved 1,3,4-thiadiazole derivative in 1953.

Key milestones in thiadiazole chemistry include:

  • 1956 : Goerdler et al. elucidated the aromatic nature of 1,3,4-thiadiazoles.
  • 1980s : Development of cephazolin, a β-lactam antibiotic containing a 1,3,4-thiadiazole moiety.
  • 2000s : Systematic exploration of 1,3,4-thiadiazoles as kinase inhibitors and anticancer agents.

The target compound represents a modern iteration of these efforts, combining traditional sulfonamide chemistry with fluorine-based biooptimization strategies.

Significance in Heterocyclic Chemistry Research

The compound’s design leverages three structural principles critical to heterocyclic drug discovery:

  • 1,3,4-Thiadiazole Core :

    • Exhibits strong aromaticity (6π-electron system), enhancing metabolic stability.
    • Serves as a planar scaffold for π-π stacking interactions with biological targets.
    • The ethyl group at position 5 modulates lipophilicity, as demonstrated in related analogs.
  • Sulfonamide Linkage :

    • Enhances water solubility via hydrogen bonding.
    • Found in 20% of FDA-approved drugs, including antibacterial and anticonvulsant agents.
  • 4-Fluorobenzamide Moiety :

    • Fluorine’s electronegativity improves membrane permeability and target binding.
    • Reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs.

Experimental data from analogous compounds highlight these features:

Property 1,3,4-Thiadiazole Derivatives Non-Thiadiazole Analogs
Metabolic Stability (t₁/₂) 8.2 ± 1.3 h 3.1 ± 0.7 h
LogP 2.5–3.8 1.2–2.4
Aqueous Solubility 12–45 µM 5–18 µM

Data aggregated from .

Overview of Related Compounds in Scientific Literature

Structurally similar compounds provide insights into the target molecule’s potential applications:

Compound Name Key Structural Differences Reported Activities Source
4-(Benzenesulfonamido)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide Lacks fluorine substituent Anticancer (IC₅₀ = 4.27 µg/mL)
N-(4-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-fluorobenzamide Fluorine at meta position Anticonvulsant (MES model)
4-Fluorobenzamide-based NSAID derivatives Replaces thiadiazole with quinazolinone Anti-inflammatory (92% edema inhibition)
5-[(4-Chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide Different thiadiazole isomer (1,2,3) Antimicrobial

These analogs demonstrate that fluorination and sulfonamide positioning critically influence biological activity. For instance, meta-fluorination in reduced anticonvulsant efficacy compared to the target compound’s para-fluorinated structure.

Positioning Within the Thiadiazole Pharmacophore Family

The compound occupies a unique niche due to its synergistic modifications:

  • Electronic Effects :

    • The 4-fluorobenzamide group withdraws electron density, polarizing the sulfonamide NH for hydrogen bonding.
    • Ethyl substitution on the thiadiazole increases steric bulk, potentially improving selectivity for hydrophobic binding pockets.
  • Structure-Activity Relationship (SAR) Trends :

    • Anticancer : 5-Ethyl-1,3,4-thiadiazoles show IC₅₀ values ≤10 µM against HT-29 colon cancer.
    • Anti-inflammatory : Fluorobenzamide derivatives inhibit COX-2 with selectivity indices >5.
    • Antimicrobial : Sulfonamide-thiadiazole hybrids exhibit MICs of 8–32 µg/mL against Gram-positive pathogens.
  • Comparative Pharmacokinetics :

    • LogP = 3.1 (predicted), aligning with optimal ranges for blood-brain barrier penetration.
    • Polar surface area = 98 Ų, suggesting moderate oral bioavailability.

In silico docking studies of related compounds suggest the sulfonamide oxygen forms critical hydrogen bonds with Tyr-385 in COX-2, while the thiadiazole nitrogen interacts with Ser-530. These interactions may extrapolate to the target molecule’s mechanism.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLXDPULRFOYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A mixture of ethyl thiosemicarbazide (1.55 mmol) and N-ethyl-N,N-diisopropylamine (1.55 mmol) in 1-methyl-2-pyrrolidinone (NMP, 0.77 mL) is heated at 140°C in a sealed tube for 16 hours. The reaction mixture is cooled, diluted with dichloromethane (DCM), washed with saturated sodium carbonate, and purified via reverse-phase HPLC or silica gel chromatography. This method yields 5-ethyl-1,3,4-thiadiazol-2-amine at 15% efficiency .

Key Reaction Parameters:

ParameterValue
Temperature140°C
Reaction Time16 hours
SolventNMP
BaseN-Ethyldiisopropylamine
PurificationHPLC or SiO₂ chromatography

The low yield highlights the need for optimization, potentially via alternative solvents or catalysts.

Preparation of 4-Aminobenzenesulfonyl Chloride

4-Aminobenzenesulfonyl chloride is synthesized via chlorosulfonation of aniline, though commercial availability often circumvents this step. Chlorosulfonic acid reacts with aniline at 0–5°C to introduce the sulfonyl chloride group, followed by quenching with ice-water.

Sulfonamide Formation: Coupling 5-Ethyl-1,3,4-thiadiazol-2-amine with 4-Aminobenzenesulfonyl Chloride

The sulfonamide linkage is established under mild conditions, leveraging pyridine as a base and solvent.

Reaction Protocol

4-Aminobenzenesulfonyl chloride (1.0 eq) and 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) are combined in pyridine (0.77 mL) and stirred at room temperature for 4.5 hours. The mixture is diluted with DCM, washed with 2 M HCl, and purified via silica gel chromatography (CH₂Cl₂:MeOH, 19:1). This yields 4-(5-ethyl-1,3,4-thiadiazol-2-ylsulfamoyl)aniline at ~65% efficiency.

Key Reaction Parameters:

ParameterValue
TemperatureRoom temperature
Reaction Time4.5 hours
SolventPyridine
Acid Quench2 M HCl
PurificationSiO₂ chromatography

Acylation with 4-Fluorobenzoic Acid

The final step involves acylating the aniline intermediate with 4-fluorobenzoyl chloride to install the benzamide group.

Activation of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). Excess SOCl₂ is removed under vacuum to yield 4-fluorobenzoyl chloride.

Amidation of 4-(5-Ethyl-1,3,4-thiadiazol-2-ylsulfamoyl)aniline

The aniline intermediate (1.0 eq) and 4-fluorobenzoyl chloride (1.2 eq) are combined in pyridine (4 mL) and stirred at room temperature for 4.5 hours. The mixture is acidified with 2 M HCl, extracted with ethyl acetate, and purified via silica gel chromatography (CH₂Cl₂:MeOH, 9:1), yielding the target compound at 63–65% efficiency .

Key Reaction Parameters:

ParameterValue
TemperatureRoom temperature
Reaction Time4.5 hours
SolventPyridine
PurificationSiO₂ chromatography

Optimization and Alternative Routes

Microwave-Assisted Sulfonylation

Microwave irradiation (800 W, 7 minutes) with cesium carbonate and palladium catalysts enhances reaction rates for analogous sulfonamide formations, though this remains untested for the target compound.

Reductive Amination Alternatives

Sodium triacetoxyborohydride-mediated reductive amination between 5-ethyl-1,3,4-thiadiazol-2-amine and 4-nitrobenzenesulfonyl chloride, followed by nitro reduction and acylation, offers a potential alternative pathway .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide has demonstrated promising antimicrobial properties against various bacterial strains. The compound functions by inhibiting bacterial cell wall synthesis and disrupting protein synthesis.

Case Studies:

  • A study indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .
Bacterial StrainZone of Inhibition (mm)Concentration (μg/mL)
E. coli18100
S. aureus22100
P. aeruginosa15100

Anticancer Properties

Research indicates that this compound has potential anticancer effects, particularly against breast cancer cell lines.

Mechanism of Action:
The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation.

Case Studies:

  • In vitro studies on MCF7 breast cancer cells showed a significant reduction in cell viability with IC50 values lower than those of established chemotherapeutics like cisplatin .
Cell LineIC50 (μM)% Inhibition at 10 μM
MCF71285
A5491578

Anti-inflammatory Effects

Emerging research suggests that this compound may exhibit anti-inflammatory properties, potentially useful in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Mechanism of Action:
The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for multiple therapeutic applications:

  • Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
  • Cancer Treatment : As a potential lead compound for developing new anticancer therapies.
  • Autoimmune Disorders : As a candidate for managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are crucial for the survival and proliferation of cancer cells and pathogens.

    Pathway Modulation: It interferes with signaling pathways involved in cell growth and apoptosis, leading to the suppression of tumor growth and the elimination of infectious agents.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Analogues :

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide (CAS: 433.46 g/mol): Replaces the 4-fluoro group with a nitro group. Activity: Nitro groups are associated with enhanced antibacterial activity in sulfonamide derivatives but may reduce solubility .

4-Cyano-N-[4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl]benzamide (CAS: 307514-13-2): Substitutes fluorine with a cyano group. The cyano group’s moderate electron-withdrawing nature and linear geometry may influence steric interactions in target binding . Activity: Cyano derivatives often exhibit improved metabolic stability compared to halogenated analogues .

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (CAS: 314282-87-6) :

  • Incorporates a benzoyl group at the 2-position of the benzamide. The bulky substituent may hinder rotation, affecting conformational flexibility and target engagement .

Table 1: Structural Comparison of Key Analogues

Compound Substituent (R) Key Feature Potential Impact on Activity
Target Compound 4-Fluoro Electron-withdrawing, small size Enhanced membrane permeability
4-Nitro Derivative 4-Nitro Strong electron-withdrawing Increased reactivity, reduced solubility
4-Cyano Derivative 4-Cyano Moderate electron-withdrawing Improved metabolic stability
2-Benzoyl Derivative 2-Benzoyl Bulky, planar Steric hindrance, altered binding
Physicochemical Properties
  • Solubility: The 4-fluoro group likely improves aqueous solubility compared to nitro or cyano derivatives, which are more hydrophobic .
  • Molecular Weight : At 340.42–520.62 g/mol (), these compounds fall within drug-like space but may require formulation optimization for oral bioavailability.
  • Stability : Thiadiazole-thione tautomerism () could influence stability; the target compound’s thione form is stabilized by conjugation, reducing reactivity .
Industrial and Research Relevance
  • Pharmaceuticals : Structural similarity to sulfamethizole () positions the compound as a candidate for antibiotic development .

Biological Activity

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide, commonly referred to as ATBS (4-amino-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)benzenesulfonamide), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial effects, potential therapeutic applications, and molecular interactions.

The chemical structure of ATBS is characterized by the presence of a thiadiazole ring, which is known for its biological activity. The compound has the following properties:

PropertyValue
Molecular FormulaC10H12N4O2S2
Molar Mass284.36 g/mol
Melting Point185.5 - 186.0 °C
Solubility in Water215 mg/L (20 °C)
Toxicity (LD50)1459 mg/kg (intraperitoneal in mice)

Antimicrobial Activity

ATBS exhibits potent antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of cell wall synthesis by binding to metal ions in bacterial cell walls, which disrupts protein synthesis and cell division .

Case Study: Antimicrobial Efficacy

A study conducted by Rashdan et al. synthesized several novel 1,3,4-thiadiazole derivatives and tested them against pathogenic bacteria and fungi. The results indicated that ATBS showed significant antibacterial activity compared to standard antibiotics, particularly against resistant strains .

Therapeutic Applications

Beyond its antimicrobial effects, ATBS has been explored for various therapeutic applications:

  • Antidiabetic Effects : Research indicates that ATBS may possess hypoglycemic properties beneficial for managing Type 2 diabetes mellitus .
  • Autoimmune Diseases : Preliminary studies suggest potential applications in treating autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory effects .
  • Cancer Therapy : The compound's ability to inhibit certain kinases has led to investigations into its role as a potential anticancer agent .

Molecular Interactions

The biological activity of ATBS is attributed to its structural features that facilitate interactions with biological targets:

  • Thiadiazole Ring : The electron-deficient nature of the thiadiazole moiety enhances its reactivity and binding affinity to various enzymes and receptors involved in disease processes .
  • Sulfonamide Group : This functional group plays a critical role in the compound's antibacterial mechanism by mimicking p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .

Q & A

Q. What are the key synthetic strategies for N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions: (i) formation of the 5-ethyl-1,3,4-thiadiazol-2-amine core, (ii) sulfonylation with 4-fluorobenzoyl chloride, and (iii) coupling to the phenylsulfonyl group. Critical parameters include temperature (60–80°C for sulfonylation), solvent choice (DMF or acetonitrile for solubility), and anhydrous conditions to prevent hydrolysis. Yield optimization requires stoichiometric control of sulfonyl chloride intermediates and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.2–1.4 ppm for CH3), and thiadiazole ring protons (δ 8.5–9.0 ppm).
  • IR Spectroscopy : Identifies sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1670 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 437.08).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks .

Q. What biological activities are associated with structural analogs, and how are preliminary assays designed?

Analogs with thiadiazole-sulfonamide scaffolds exhibit antimicrobial (MIC ≤ 8 µg/mL against S. aureus) and anticancer (IC50 ~10 µM in MCF-7 cells) activity. Preliminary assays include:

  • Antimicrobial : Broth microdilution (CLSI guidelines).
  • Anticancer : MTT cell viability assays with dose-response curves .

Q. What are the solubility and stability profiles under different conditions, and how are they assessed?

Solubility is tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via the shake-flask method. Stability studies (25°C/60% RH) use HPLC to monitor degradation (e.g., sulfonamide hydrolysis under acidic conditions). LogP values (~2.5) predict moderate lipophilicity .

Advanced Research Questions

Q. How can computational methods like DFT optimize the molecular design for target interactions?

Density Functional Theory (B3LYP/6-311++G(d,p)) models electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Exact exchange terms improve thermochemical accuracy (average deviation ≤2.4 kcal/mol for bond energies), guiding modifications like fluorobenzamide substitution to enhance target binding .

Q. What strategies address contradictions between experimental data (e.g., NMR shifts) and computational predictions?

Discrepancies in NMR chemical shifts often arise from solvent effects (e.g., DMSO vs. gas phase). Including implicit solvent models (PCM) in DFT or validating with X-ray structures resolves mismatches. For example, calculated δ 8.3 ppm (thiadiazole proton) vs. experimental δ 8.6 ppm .

Q. How to design SAR studies to evaluate the role of the ethyl-thiadiazole moiety in bioactivity?

Synthesize analogs with methyl, propyl, or cyclohexyl substituents on the thiadiazole. Test in enzyme inhibition assays (e.g., carbonic anhydrase IX). IC50 comparisons reveal ethyl’s optimal balance of steric bulk and hydrophobicity (IC50 = 0.8 µM vs. methyl: 1.2 µM) .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they mitigated?

Exothermic sulfonylation risks side-product formation (e.g., sulfonic acids). Flow chemistry with temperature-controlled microreactors reduces by-products. In-line HPLC monitoring and Design of Experiments (DoE) optimize reagent ratios (e.g., 1.1:1 sulfonyl chloride:amine) .

Q. How do crystallography and molecular docking elucidate the binding mode with biological targets?

Co-crystallization with carbonic anhydrase II (PDB: 3KS3) reveals the sulfonamide group coordinates Zn²⁺, while the fluorobenzamide occupies a hydrophobic pocket. Molecular docking (AutoDock Vina) predicts ΔG = -9.2 kcal/mol, validated by MD simulations .

Q. What analytical approaches resolve impurities formed during synthesis?

LC-MS (Q-TOF) identifies sulfonic acid by-products (m/z 455.10). Preparative HPLC (C18 column, 70% MeOH) isolates impurities, while adjusting reaction pH (6.5–7.0) minimizes their formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.